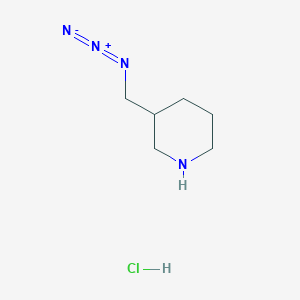

3-(Azidomethyl)piperidine hydrochloride

Description

3-(Azidomethyl)piperidine hydrochloride is a piperidine derivative featuring an azidomethyl (-CH₂N₃) substituent at the 3-position of the heterocyclic ring, with a hydrochloride counterion. This compound is structurally characterized by a six-membered piperidine ring, where the azidomethyl group introduces significant reactivity due to the azide functional group. Azides are widely employed in "click chemistry" (copper-catalyzed azide-alkyne cycloaddition), making this compound a valuable intermediate in drug discovery, bioconjugation, and materials science .

Synthesis: The synthesis of azidomethyl-substituted piperidines typically involves tert-butyl carbamate (Boc) protection of the piperidine nitrogen, followed by azide substitution and subsequent deprotection. For example, in a related synthesis of 4-(azidomethyl)piperidine hydrochloride, tert-butyl 4-(azidomethyl)piperidine-1-carboxylate was treated with acetyl chloride in methanol to yield the hydrochloride salt . Similar methodologies are applicable to the 3-position isomer.

Properties

IUPAC Name |

3-(azidomethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.ClH/c7-10-9-5-6-2-1-3-8-4-6;/h6,8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPGLOBSFISSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)piperidine hydrochloride typically involves the introduction of an azidomethyl group to the piperidine ring. One common method is the nucleophilic substitution reaction where a halomethylpiperidine is reacted with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the azidation process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

Reduction: Hydrogen gas with a palladium catalyst.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition

Major Products Formed

Scientific Research Applications

3-(Azidomethyl)piperidine hydrochloride has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Bioconjugation: Utilized in click chemistry for the conjugation of biomolecules.

Material Science: Employed in the synthesis of functional materials with specific properties

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)piperidine hydrochloride is primarily related to its reactivity as an azide compound. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the compound is used to link different molecular entities through the formation of triazole linkages .

Comparison with Similar Compounds

Physical Properties :

- Molecular formula: C₆H₁₁N₄Cl

- Molecular weight: 174.5 g/mol

- LC-MS (observed [M+H]⁺ for 4-isomer): 241.1 (indicative of structural analogs) .

Comparison with Similar Compounds

The reactivity, stability, and applications of 3-(azidomethyl)piperidine hydrochloride are best understood through comparison with structurally related piperidine derivatives. Below is a detailed analysis:

Structural and Functional Group Comparisons

Table 1: Key Properties of this compound and Analogs

Key Observations:

Azide Reactivity :

- The azidomethyl group in 3-(azidomethyl)piperidine HCl offers superior versatility in click reactions compared to 3-azidopiperidine HCl, where the azide is directly attached to the ring. The methyl spacer in the former enhances stability and reduces steric hindrance during cycloaddition .

- In contrast, 3-methylpiperidine HCl lacks functional reactivity, limiting its utility to structural modifications .

Polarity and Solubility :

- 3-(Hydroxymethyl)piperidine HCl exhibits higher polarity due to the hydroxyl group, making it suitable for aqueous-phase reactions. The azidomethyl derivative, while less polar, retains moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Pharmacological Relevance: Piperidine derivatives with aromatic substituents, such as 3-(2-methylphenoxy)piperidine HCl, are common in drug development (e.g., paroxetine analogs in –5). However, the azidomethyl group’s primary role is synthetic rather than therapeutic .

Biological Activity

3-(Azidomethyl)piperidine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Chemical Formula : C6H12N4·HCl

- Molecular Weight : 177.22 g/mol

- CAS Number : 438560-40-8

This compound features a piperidine ring with an azidomethyl substituent, which is significant for its biological interactions. The azido group is known for its reactivity, allowing for various chemical transformations that can lead to biologically active derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with azidomethyl reagents under controlled conditions. The following general steps outline the synthetic route:

- Starting Material : Piperidine or its derivatives.

- Reagent : Azidomethyl reagents (e.g., sodium azide).

- Conditions : The reaction is usually conducted in an organic solvent at elevated temperatures.

- Purification : The product is purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, a study on bivalent CK2 inhibitors demonstrated that compounds similar to 3-(azidomethyl)piperidine could induce apoptosis in renal carcinoma cells through caspase activation and the inhibition of survivin expression . This suggests that the compound may disrupt cellular survival pathways, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

- Caspase Activation in Cancer Cells :

- Antimycobacterial Activity :

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.